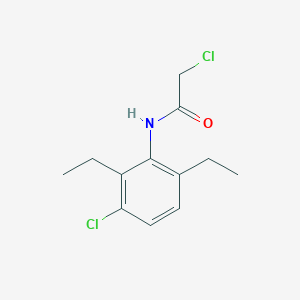
2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide” is a chemical compound with the molecular formula C12H15Cl2NO . It has a molecular weight of 260.16 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central acetamide group (CH3CONH-) attached to a 2,6-diethylphenyl group and a chlorine atom . The InChI code for this compound is 1S/C12H15Cl2NO/c1-3-8-5-6-10(14)9(4-2)12(8)15-11(16)7-13/h5-6H,3-4,7H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 260.16 and a molecular formula of C12H15Cl2NO .科学的研究の応用
Metabolic Pathway and Environmental Impact
One of the primary areas of research involving 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide focuses on its role as a metabolite in the degradation pathway of certain herbicides. Studies have detailed the metabolic transformation of herbicides like acetochlor and alachlor in liver microsomes of various species, identifying this compound as a significant intermediate product. This compound's formation and subsequent metabolism have implications for understanding the environmental fate and potential toxicity of these herbicides (Coleman et al., 2000), (Coleman et al., 1999).
Herbicide Efficacy and Soil Interaction
Research has also explored the interaction of chloroacetamide herbicides with soil, assessing aspects like adsorption, mobility, and herbicidal efficacy. Understanding these interactions is crucial for predicting the environmental behavior of these herbicides and their metabolites, including this compound. The studies shed light on the factors influencing the persistence and bioavailability of these chemicals in agricultural settings (Peter & Weber, 1985), (Banks & Robinson, 1986).
Biodegradation and Environmental Fate
Studies have also focused on the biodegradation of herbicides, identifying this compound as a degradation product. This research is vital for understanding the mechanisms of herbicide breakdown in the environment and the potential for natural attenuation processes to mitigate herbicide pollution (Lee & Kim, 2022).
作用機序
Target of Action
It is suggested that it may have a similar mode of action as other acetanilide herbicides .
Mode of Action
2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide is believed to inhibit cell division by blocking protein synthesis . This is a common mechanism of action for acetanilide herbicides, which are absorbed primarily by the germinating shoots, and secondarily by the roots .
Biochemical Pathways
Given its proposed mode of action, it likely interferes with the pathways involved in protein synthesis and cell division .
Pharmacokinetics
Similar compounds are known to be absorbed by the germinating shoots and roots, and translocated throughout the plant, giving higher concentrations in vegetative parts than in reproductive parts .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include inhibition of cell division and protein synthesis, leading to growth inhibition and eventual death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the presence of other chemicals in the environment, the pH of the soil, and the temperature . .
生化学分析
Biochemical Properties
It is known that similar compounds, such as butachlor, inhibit cell division by blocking protein synthesis . This suggests that 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide may interact with enzymes and proteins involved in cell division and protein synthesis.
Cellular Effects
Based on the known effects of similar compounds, it may be hypothesized that this compound could influence cell function by interfering with protein synthesis . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds are known to inhibit protein synthesis, suggesting that this compound may bind to biomolecules involved in this process . This could lead to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Metabolic Pathways
Similar compounds are known to be metabolized in the soil or water to water-soluble derivatives . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways.
Transport and Distribution
Similar compounds are known to be absorbed primarily by the germinating shoots, and secondarily by the roots, with translocation throughout the plant . This suggests that this compound may interact with transporters or binding proteins, and could have effects on its localization or accumulation.
特性
IUPAC Name |
2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-8-5-6-10(14)9(4-2)12(8)15-11(16)7-13/h5-6H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHVGJXELAOHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

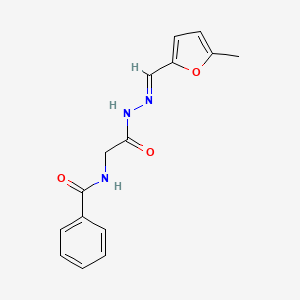

![N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2865219.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)

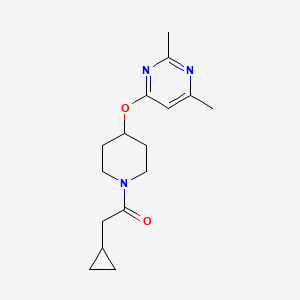
![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)
![N-[(3S,4R)-1-(2-Chloroacetyl)-4-phenylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2865226.png)
![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)
![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)
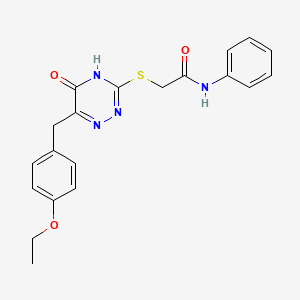
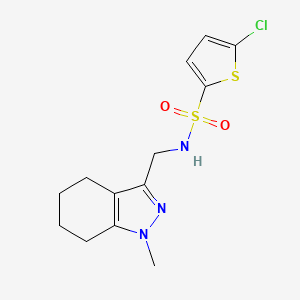
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)